BH3I-1

Description

Properties

IUPAC Name |

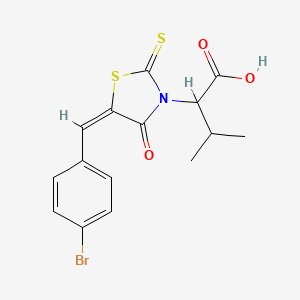

2-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20)/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHIEJLWRGREHV-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)O)N1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300817-68-9 | |

| Record name | BH3I-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of BH3I-1: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide elucidates the mechanism of action of BH3I-1, a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. This document provides a comprehensive overview of its molecular interactions, the signaling pathways it modulates, and detailed protocols for key experimental assays used in its characterization.

Executive Summary

This compound is a cell-permeable compound that functions as a BH3 mimetic. It competitively inhibits the interaction between the BH3 domain of pro-apoptotic proteins and the hydrophobic groove of anti-apoptotic Bcl-2 family members, such as Bcl-xL and Bcl-2. By disrupting this protein-protein interaction, this compound liberates pro-apoptotic effector proteins, primarily Bax and Bak. This leads to their activation, subsequent oligomerization at the mitochondrial outer membrane, and the induction of mitochondrial outer membrane permeabilization (MOMP). The release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol initiates the caspase cascade, culminating in apoptosis. Notably, while its primary targets are anti-apoptotic Bcl-2 proteins, this compound has been observed to exhibit some promiscuity, including the inhibition of the p53/MDM2 interaction.

Mechanism of Action: Disrupting the Apoptotic Checkpoint

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. This family is comprised of anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1), pro-apoptotic effectors (Bax, Bak), and pro-apoptotic BH3-only proteins (e.g., Bad, Bid, Bim, Puma, Noxa). In healthy cells, anti-apoptotic proteins sequester the effector proteins, preventing them from inducing apoptosis.

This compound mimics the action of BH3-only proteins. It binds to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby displacing the pro-apoptotic BH3-only proteins and the effector proteins Bax and Bak.[1] Once liberated, Bax and Bak undergo a conformational change, oligomerize, and insert into the outer mitochondrial membrane, forming pores. This permeabilization of the mitochondrial membrane is a critical point of no return in the apoptotic cascade.[1]

The formation of these pores leads to the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm.[2][3] In the cytoplasm, cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates effector caspases like caspase-3, leading to the execution phase of apoptosis.

Quantitative Data: Binding Affinities

The efficacy of this compound as an inhibitor of anti-apoptotic Bcl-2 family proteins has been quantified through various biophysical assays. The following table summarizes the reported inhibitory constants (Ki) of this compound against several members of the Bcl-2 family. Lower Ki values indicate higher binding affinity.

| Anti-apoptotic Protein | Ki (μM) |

| Bcl-2 | 1.14 |

| Bcl-xL | 5.86 |

| Bcl-w | 2.33 |

| Mcl-1 | 2.17 |

| A1 | 4.65 |

Table 1: Binding affinities of this compound to various anti-apoptotic Bcl-2 family proteins. Data sourced from NIH Molecular Libraries Program Probe Reports.[4]

It is important to note that this compound has also been shown to inhibit the p53/hDM2 protein-protein interaction with a dissociation constant (Kd) of 5.3 μM.[5] This off-target activity should be considered when interpreting experimental results.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Fluorescence Polarization (FP) Assay for Bcl-xL Binding

This competitive binding assay measures the ability of this compound to disrupt the interaction between Bcl-xL and a fluorescently labeled BH3 domain peptide.

Materials:

-

Recombinant human Bcl-xL protein

-

Fluorescein-labeled Bak BH3 peptide (FITC-Bak)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68

-

Black, low-volume 384-well microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In each well of the microplate, add the diluted this compound.

-

Add a fixed concentration of recombinant Bcl-xL protein to each well.

-

Add a fixed concentration of FITC-Bak peptide to each well. The final concentrations of Bcl-xL and FITC-Bak should be optimized to yield a significant polarization window.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MTS Cell Viability Assay

This colorimetric assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTS reagent (containing phenazine ethosulfate)

-

96-well clear-bottom microplates

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Cytochrome c Release Assay

This assay determines whether this compound induces the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

-

Cells treated with this compound or a vehicle control

-

Mitochondria Isolation Kit (containing cytosol extraction buffer and mitochondria extraction buffer)

-

Protease inhibitor cocktail

-

Bradford assay reagent

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Harvest the treated and control cells and wash them with ice-cold PBS.

-

Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a mitochondria isolation kit according to the manufacturer's instructions.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions using a Bradford assay.

-

Resolve equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies against cytochrome c, COX IV, and GAPDH.

-

Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the western blot results to determine the levels of cytochrome c in the cytosolic and mitochondrial fractions. An increase in cytosolic cytochrome c in the this compound-treated cells compared to the control indicates apoptosis induction.

Conclusion

This compound serves as a valuable research tool for studying the intricacies of the Bcl-2-mediated apoptotic pathway. Its ability to competitively inhibit the anti-apoptotic Bcl-2 family proteins and induce apoptosis provides a clear mechanism of action. However, researchers and drug development professionals should remain cognizant of its potential off-target effects. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this compound and other BH3 mimetics.

References

- 1. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome c Release Assays for Bcl-2 Family Proteins: R&D Systems [rndsystems.com]

- 3. genetex.com [genetex.com]

- 4. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Profiling small molecule inhibitors against helix–receptor interactions: the Bcl-2 family inhibitor this compound potently inhibits p53/hDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Specificity of BH3I-1 to Bcl-2 Family Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of BH3I-1, a small molecule inhibitor of the Bcl-2 family of proteins. The information presented herein is intended to support research and drug development efforts targeting the intrinsic apoptotic pathway.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for various anti-apoptotic Bcl-2 family proteins has been quantified using multiple biophysical and biochemical assays. The following tables summarize the available quantitative data, providing a comparative view of this compound's specificity.

Table 1: Binding Affinity (Ki) of this compound to Anti-apoptotic Bcl-2 Family Proteins

| Protein | Ki (µM) |

| Bcl-2 | 1.14[1] |

| Bcl-xL | 5.86[1] |

| Bcl-w | 2.33[1] |

| Mcl-1 | 2.17[1] |

| A1 (Bfl-1) | 4.65[1] |

Table 2: Inhibitory Potency (IC50) of this compound in Competitive Binding Assays

| Target Complex | Assay Type | IC50 (µM) |

| Bcl-xL / Flu-Bak-BH3 peptide | Fluorescence Polarization | Data indicates micromolar range, specific value not provided[2] |

| Mcl-1 / Flu-Bak-BH3 peptide | Fluorescence Polarization | Data indicates micromolar range, specific value not provided[2] |

| Bcl-2 / Bim | Split-luciferase | Low micromolar potency reported[3] |

| Bcl-xL / Bim | Split-luciferase | Low micromolar potency reported[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity data. The following sections outline generalized protocols for key experiments used to characterize the interaction of this compound with Bcl-2 family proteins.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein by an inhibitor.

Objective: To determine the inhibitory concentration (IC50) of this compound for the interaction between a specific anti-apoptotic Bcl-2 family protein and a pro-apoptotic BH3 domain peptide.

Materials:

-

Purified recombinant anti-apoptotic Bcl-2 family protein (e.g., Bcl-2, Bcl-xL, Mcl-1).

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak, FITC-Bid).

-

This compound.

-

Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% pluronic F-68).

-

Black, low-volume 384-well assay plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in assay buffer to create a range of concentrations. Prepare solutions of the Bcl-2 family protein and the fluorescently labeled BH3 peptide in assay buffer.

-

Assay Setup: In a 384-well plate, add the Bcl-2 family protein, the fluorescently labeled BH3 peptide, and either this compound dilution or DMSO (for control wells).

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).

-

Data Analysis: The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding between a ligand and an analyte in real-time.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the binding of this compound to a Bcl-2 family protein.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine).

-

Purified recombinant anti-apoptotic Bcl-2 family protein.

-

This compound.

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Ligand Immobilization: Immobilize the purified Bcl-2 family protein onto the surface of a sensor chip using standard amine coupling chemistry.

-

Analyte Injection: Prepare a series of dilutions of this compound in running buffer. Inject the this compound solutions over the sensor surface at a constant flow rate.

-

Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

-

Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound this compound.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To provide a complete thermodynamic profile of the interaction between this compound and a Bcl-2 family protein.

Materials:

-

Isothermal titration calorimeter.

-

Purified recombinant anti-apoptotic Bcl-2 family protein.

-

This compound.

-

Dialysis buffer.

Procedure:

-

Sample Preparation: Dialyze the Bcl-2 family protein and dissolve this compound in the same buffer to minimize heat of dilution effects.

-

ITC Experiment: Load the Bcl-2 family protein into the sample cell and this compound into the injection syringe.

-

Titration: Perform a series of injections of this compound into the sample cell while monitoring the heat change.

-

Data Analysis: Integrate the heat flow data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify and validate protein-protein interactions in a cellular context. In the context of this compound, it can be used to demonstrate the disruption of the interaction between a pro-apoptotic and an anti-apoptotic Bcl-2 family protein.

Objective: To qualitatively assess the ability of this compound to inhibit the interaction between a specific anti-apoptotic Bcl-2 protein and a pro-apoptotic binding partner (e.g., Bax, Bak, or a BH3-only protein) within a cell lysate.

Materials:

-

Cell line expressing the Bcl-2 family proteins of interest.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody specific to the anti-apoptotic Bcl-2 protein.

-

Protein A/G agarose or magnetic beads.

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells to release the protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody targeting the anti-apoptotic Bcl-2 protein. Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against the anti-apoptotic protein and its pro-apoptotic binding partner to assess the effect of this compound on their interaction.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular interactions and experimental processes are provided below using the Graphviz DOT language.

Caption: Intrinsic apoptosis pathway regulation by Bcl-2 family proteins and this compound.

Caption: Workflow for a Fluorescence Polarization (FP) competition assay.

Caption: Workflow for a Co-immunoprecipitation (Co-IP) experiment.

References

- 1. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Profiling small molecule inhibitors against helix–receptor interactions: the Bcl-2 family inhibitor this compound potently inhibits p53/hDM2 - PMC [pmc.ncbi.nlm.nih.gov]

investigating the cellular stress response to BH3I-1 treatment

An in-depth technical guide for researchers, scientists, and drug development professionals .

Introduction

BH3I-1 is a synthetic, cell-permeable small molecule identified as a BH3 mimetic. It functions as an antagonist to anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, particularly Bcl-xL.[1][2] By mimicking the BH3 domain of pro-apoptotic proteins, this compound disrupts the interaction between Bcl-xL and pro-apoptotic members like Bak, thereby inducing apoptosis.[2][3] While its pro-apoptotic function is a key area of study, particularly in cancer research, emerging evidence indicates that this compound triggers a broader cellular stress response that precedes the final stages of cell death.[4] Understanding these additional biological effects is critical for its application in basic research and for anticipating its impact in therapeutic contexts.[4]

This guide provides a technical overview of the cellular response to this compound treatment, focusing on its core apoptotic mechanism and the associated stress responses involving mitochondrial dynamics and potential endoplasmic reticulum (ER) stress. It includes quantitative data, detailed experimental protocols, and pathway visualizations to support further investigation.

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism of this compound is the competitive inhibition of the binding between the BH3 domain of pro-apoptotic proteins and the hydrophobic groove of anti-apoptotic proteins like Bcl-xL.[5][6] In healthy cells, anti-apoptotic proteins sequester "activator" BH3-only proteins (e.g., BIM, PUMA) or the effector proteins BAX and BAK, preventing the initiation of apoptosis.[5][7] By occupying this groove on Bcl-xL, this compound liberates these pro-apoptotic factors. This leads to the activation and oligomerization of BAX and BAK at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[7][8] The subsequent release of cytochrome c into the cytosol activates the caspase cascade, leading to the execution of apoptosis, characterized by events such as PARP cleavage.[4][9]

Caption: this compound inhibits Bcl-xL, leading to BAX/BAK activation and apoptosis.

Quantitative Data: Binding Affinity and Potency

The efficacy of this compound as a Bcl-xL inhibitor has been quantified through various biophysical and biochemical assays. These values are crucial for determining appropriate experimental concentrations.

| Target Interaction | Metric | Value | Reference |

| Bak BH3 Peptide vs. Bcl-xL | Ki | 2.4 ± 0.2 µM | [1][3] |

| This compound vs. Bcl-xL (NMR) | Ki | 7.8 ± 0.9 µM | [3] |

| p53 vs. MDM2 | Kd | 5.3 µM | [3] |

Cellular Stress Response Pathways

Treatment with this compound induces cellular stress responses that can be detected earlier than the classical markers of apoptosis. These responses involve changes in mitochondrial morphology and the induction of specific stress-related proteins.

Mitochondrial Fragmentation and HO-1 Induction

Studies in normal human dermal fibroblasts have shown a distinct sequence of events following this compound exposure. The earliest detectable response is the fragmentation of the mitochondrial network.[4] This is followed by the induction of the cellular stress marker Heme Oxygenase-1 (HO-1).[4] Both of these events precede the hallmarks of late-stage apoptosis, such as PARP cleavage and cytochrome c release.[4] This suggests that mitochondrial dynamics and the HO-1 stress response are rapid and primary consequences of this compound treatment, while apoptosis is a later event.[4] Interestingly, the induction of HO-1 appears to be at least partially dependent on the mitochondrial fission factor Drp1.[4]

Caption: this compound rapidly triggers mitochondrial changes and stress before apoptosis.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

While direct evidence specifically for this compound is still developing, many BH3 mimetics are known to induce ER stress and the Unfolded Protein Response (UPR).[8][10] This response is triggered by an accumulation of misfolded proteins in the ER.[11][12] The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.[13] Activation of these pathways can lead to the transcriptional upregulation of pro-apoptotic BH3-only proteins, such as PUMA and NOXA, often through transcription factors like ATF4 and CHOP.[10][12][14][15] For instance, some BH3 mimetics have been shown to induce NOXA, which can then bind to and inhibit the anti-apoptotic protein MCL1, a common mechanism of therapeutic resistance.[8][10] Given that this compound can enhance the cytotoxicity of ER stress-inducing agents, exploring its direct role in the UPR is a critical area for future research.[12]

Caption: BH3 mimetics can induce ER stress, upregulating pro-apoptotic proteins.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the cellular response to this compound. Specific parameters should be optimized for the cell line and equipment used.

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., human fibroblasts, cancer cell lines) in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for protein analysis) and allow them to adhere overnight in a 37°C, 5% CO2 incubator. A seeding density of 5x104 cells per well in a 96-well plate is a common starting point.[1]

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 50-100 mM) in DMSO. Store at -20°C.[1]

-

Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 1-50 µM).

-

Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. For time-course experiments, treat separate sets of cells and harvest them at different time points (e.g., 2, 6, 12, 24, 48 hours). A vehicle control (DMSO) must be run in parallel.

Protocol 2: Cell Viability (MTS) Assay

-

Treatment: Seed cells in a white or clear 96-well plate and treat with various concentrations of this compound for a specified time (e.g., 48 hours).[1]

-

Reagent Addition: Add MTS reagent (or similar viability reagent like MTT or WST-1) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a formazan product.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.

Protocol 3: Western Blot Analysis

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, HO-1, CHOP, β-Actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Experimental Workflow

A systematic workflow is essential for a comprehensive investigation of the cellular response to this compound.

Caption: A standard workflow for analyzing the effects of this compound on cells.

Conclusion

This compound is a valuable tool for studying apoptosis and cellular stress. Its primary function as a Bcl-xL antagonist reliably induces the mitochondrial apoptotic pathway.[2][4] However, a comprehensive understanding requires looking beyond this endpoint. The rapid induction of mitochondrial fragmentation and the HO-1 stress response are key early events that are mechanistically linked to this compound treatment.[4] Furthermore, the potential for this compound to engage the UPR, a pathway activated by other BH3 mimetics, represents an important avenue for investigation.[10] For drug development professionals, recognizing these additional biological effects is crucial, as they could influence drug efficacy, contribute to off-target effects, or present opportunities for combination therapies.[4] The protocols and pathways detailed in this guide provide a framework for researchers to further dissect the complex and multifaceted cellular stress response to this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The BH3 mimetic compound this compound impairs mitochondrial dynamics and promotes stress response in addition to its pro-apoptotic key function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple BH3 Mimetics Antagonize Antiapoptotic MCL1 Protein by Inducing the Endoplasmic Reticulum Stress Response and Up-regulating BH3-only Protein NOXA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multiple BH3 mimetics antagonize antiapoptotic MCL1 protein by inducing the endoplasmic reticulum stress response and up-regulating BH3-only protein NOXA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BH3-only proteins: the thorny end of the ER stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. mdpi.com [mdpi.com]

- 14. The Role of BH3-Only Proteins in Tumor Cell Development, Signaling, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Promiscuity of BH3I-1: An In-Depth Technical Guide to Its On- and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

BH3I-1 is a small molecule antagonist originally identified as an inhibitor of the interaction between the BH3 domain of pro-apoptotic proteins and the anti-apoptotic protein Bcl-xL. As a BH3 mimetic, this compound was developed to induce apoptosis in cancer cells by disrupting the sequestration of pro-apoptotic proteins by anti-apoptotic Bcl-2 family members. However, subsequent research has revealed that this compound exhibits significant promiscuity, binding to a range of both intended and unintended protein targets. This guide provides a comprehensive technical overview of the binding profile of this compound, its off-target effects, and the downstream cellular consequences, offering critical insights for researchers utilizing this compound and for the broader field of drug development.

Data Presentation: this compound Binding Affinities

The promiscuity of this compound is quantitatively demonstrated by its binding affinities across various protein targets. The following tables summarize the reported dissociation constants (Kd) and inhibition constants (Ki) for this compound against members of the Bcl-2 family and notable off-target proteins.

| Target Protein (Bcl-2 Family) | Binding Affinity (K_i, µM) | Assay Method |

| Bcl-2 | 1.14 | Not Specified |

| Bcl-xL | 2.4 ± 0.2 | Fluorescence Polarization |

| Bcl-xL | 7.8 ± 0.9 | NMR |

| Bcl-xL | 5.86 | Not Specified |

| Bcl-w | 2.33 | Not Specified |

| Mcl-1 | 2.17 | Not Specified |

| A1 | 4.65 | Not Specified |

Table 1: Binding Affinities of this compound for Anti-Apoptotic Bcl-2 Family Proteins.[1][2][3]

| Off-Target Protein Interaction | Binding Affinity (K_d, µM) | Assay Method |

| p53/MDM2 | 5.3 | Fluorescence Polarization |

| p300/Hif-1α | Inhibition Observed | Split-Luciferase Screen |

Table 2: Binding Affinities of this compound for Key Off-Target Protein Interactions.[2][4]

On-Target and Off-Target Signaling Pathways

The polypharmacology of this compound leads to the modulation of multiple signaling pathways beyond the canonical intrinsic apoptosis pathway.

Intrinsic Apoptosis Pathway (On-Target)

This compound competitively binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL. This disrupts their interaction with pro-apoptotic "activator" BH3-only proteins (e.g., BIM, BID) and "effector" proteins (BAX, BAK). The released BAX and BAK can then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Caption: Intrinsic apoptosis pathway modulation by this compound.

p53 Pathway (Off-Target)

This compound has been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, with a Kd of 5.3 µM.[2][4] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By disrupting this interaction, this compound can lead to the stabilization and accumulation of p53. Activated p53 can then transcriptionally upregulate target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa), thereby contributing to its anti-cancer effects through a mechanism independent of direct Bcl-2 family inhibition.

Caption: Off-target effect of this compound on the p53-MDM2 pathway.

Hypoxia-Inducible Factor (HIF-1α) Pathway (Off-Target)

This compound has also been observed to inhibit the interaction between the alpha subunit of hypoxia-inducible factor 1 (HIF-1α) and the transcriptional coactivator p300.[3][4] This interaction is crucial for the transcriptional activation of genes that allow cells to adapt to hypoxic conditions, a common feature of the tumor microenvironment. By blocking the HIF-1α/p300 interaction, this compound may interfere with angiogenesis, glucose metabolism, and other hypoxia-driven survival mechanisms in cancer cells.

Caption: Off-target effect of this compound on the HIF-1α pathway.

Mitochondrial Dynamics

Beyond direct apoptosis induction, this compound has been shown to rapidly induce fragmentation of the mitochondrial network.[5] This effect on mitochondrial morphology is an early event, preceding apoptosis. The process of mitochondrial fission is mediated by proteins such as Dynamin-related protein 1 (Drp1). Studies have indicated that Drp1 is required for BH3 mimetic-mediated mitochondrial fragmentation and apoptosis.[5][6] This suggests that this compound's impact on mitochondrial dynamics could be an important, and potentially off-target, component of its cytotoxic effects.

Experimental Protocols

Accurate characterization of a compound's promiscuity relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments used in studying this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity between this compound and a target protein in solution.

Principle: The assay measures the change in the tumbling rate of a small fluorescently labeled peptide (tracer) upon binding to a larger protein. When the tracer is unbound, it tumbles rapidly, resulting in low polarization of emitted light. Upon binding to the larger protein, its tumbling slows, and the polarization of the emitted light increases. An unlabeled competitor, like this compound, will displace the tracer, causing a decrease in polarization.

Methodology:

-

Reagent Preparation:

-

Prepare a fluorescently labeled peptide corresponding to the BH3 domain of a protein known to bind the target (e.g., fluorescein-labeled Bak BH3 peptide for Bcl-xL).

-

Purify the target protein (e.g., Bcl-xL, MDM2).

-

Prepare a dilution series of the unlabeled competitor (this compound) in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).

-

-

Assay Setup:

-

In a 96- or 384-well black plate, add a fixed concentration of the target protein and the fluorescent tracer. The tracer concentration should be low (nM range) and the protein concentration should be near the Kd of the tracer-protein interaction.

-

Add the this compound dilution series to the wells. Include controls for no inhibitor (high polarization) and no protein (low polarization).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.

-

Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore.

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the bound tracer).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent tracer.

-

Caption: Workflow of a competitive Fluorescence Polarization assay.

Split-Luciferase Complementation Assay

This cell-free or cell-based assay is used to detect the disruption of a protein-protein interaction (PPI).

Principle: A luciferase enzyme is split into two non-functional fragments (N-terminal and C-terminal). One protein of interest (e.g., p53) is fused to the N-terminal fragment, and its binding partner (e.g., MDM2) is fused to the C-terminal fragment. When the two proteins interact, the luciferase fragments are brought into proximity, reconstituting an active enzyme that generates a luminescent signal in the presence of its substrate. An inhibitor like this compound will prevent this interaction, leading to a loss of signal.

Methodology:

-

Construct Preparation:

-

Generate expression vectors for the fusion proteins: Protein A-NLuc (e.g., p53-NLuc) and CLuc-Protein B (e.g., CLuc-MDM2).

-

-

Protein Expression (Cell-Free):

-

Use an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate) to express the fusion proteins from the vectors.

-

-

Assay Setup:

-

In a white, opaque 96-well plate, combine the translated fusion proteins.

-

Add a dilution series of the test compound (this compound).

-

Incubate to allow for protein interaction and inhibition to occur.

-

-

Measurement:

-

Add the luciferase substrate (e.g., coelenterazine).

-

Immediately measure the luminescence using a plate luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

MTS Cell Viability Assay

This colorimetric assay is used to assess the functional outcome of this compound treatment on cell proliferation and cytotoxicity.

Principle: Metabolically active, viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the tetrazolium salt MTS into a soluble, colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cells (e.g., a cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

MTS Reagent Addition: Add the MTS reagent, combined with an electron coupling reagent like PES, directly to the culture medium in each well.[7][8]

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a multi-well plate reader.[7][8]

-

Data Analysis:

-

Subtract the background absorbance from a media-only control.

-

Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to determine the EC50 or IC50 value.

-

Conclusion

This compound is a valuable research tool for studying apoptosis; however, its utility is complicated by its promiscuous binding profile. The evidence clearly demonstrates that this compound not only interacts with multiple members of the Bcl-2 family but also engages with critical cellular regulators such as the p53-MDM2 and HIF-1α-p300 complexes. Furthermore, its ability to rapidly alter mitochondrial dynamics adds another layer of complexity to its mechanism of action. For drug development professionals, the case of this compound serves as a critical reminder of the importance of comprehensive off-target screening. For researchers, understanding this polypharmacology is essential for the accurate interpretation of experimental results and for distinguishing on-target Bcl-2 family-dependent effects from off-target contributions. A thorough characterization of compound specificity using the methodologies outlined in this guide is paramount for advancing both basic research and the development of targeted therapeutics.

References

- 1. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Profiling small molecule inhibitors against helix–receptor interactions: the Bcl-2 family inhibitor this compound potently inhibits p53/hDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BH3 mimetic compound this compound impairs mitochondrial dynamics and promotes stress response in addition to its pro-apoptotic key function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DRP-1 is required for BH3 mimetic-mediated mitochondrial fragmentation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

BH3I-1: A Technical Guide for Studying Apoptosis Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BH3I-1 is a cell-permeable, synthetic small molecule that functions as a BH3 mimetic. It was one of the first compounds identified to antagonize the function of anti-apoptotic Bcl-2 family proteins, particularly Bcl-xL.[1] By mimicking the BH3 domain of pro-apoptotic proteins, this compound binds to the hydrophobic groove of anti-apoptotic members, preventing them from sequestering and inactivating their pro-apoptotic counterparts. This action liberates pro-apoptotic proteins like Bax and Bak, ultimately leading to the induction of apoptosis.[2] Although newer, more potent, and selective BH3 mimetics have since been developed, this compound remains a valuable tool for researchers to probe the dependencies of cancer cells on Bcl-2 family proteins and to study the fundamental mechanisms of the intrinsic apoptosis pathway. This guide provides a technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and key considerations for its use in a research setting.

Mechanism of Action

The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) that prevent cell death, and pro-apoptotic members, which are further divided into effectors (Bax, Bak) and initiators (the "BH3-only" proteins like Bim, Bid, Bad).

In healthy cells, anti-apoptotic proteins sequester the effector proteins Bax and Bak, preventing their activation and oligomerization. Upon receiving an apoptotic stimulus, BH3-only proteins are activated and bind to the anti-apoptotic proteins, displacing Bax and Bak. This compound mimics this action. It competitively binds to the BH3-binding groove on anti-apoptotic proteins like Bcl-xL, thereby preventing the sequestration of pro-apoptotic proteins. The liberated Bax and Bak can then oligomerize at the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, activating the caspase cascade and executing apoptosis.[2][3]

Figure 1. Mechanism of this compound induced apoptosis.

Quantitative Data

This compound exhibits micromolar affinity for several anti-apoptotic Bcl-2 family members. Its binding profile has been characterized primarily through in vitro methods like fluorescence polarization and NMR.

| Target Protein | Binding Affinity (Ki, µM) | Assay Method | Reference |

| Bcl-xL | 2.4 ± 0.2 | Fluorescence Polarization | [4][5] |

| Bcl-xL | 7.8 ± 0.9 | NMR | [4] |

| p53/MDM2 | 5.3 (Kd) | Fluorescence Polarization | [4][6] |

Note: Cellular IC50 values for this compound are not consistently reported across standardized cell line panels in the literature and can be highly dependent on the specific cell line's apoptotic dependencies and experimental conditions. Unlike newer, more potent BH3 mimetics, this compound's cytotoxic activity in some contexts has been shown to be independent of Bax/Bak, suggesting potential off-target effects or different mechanisms of cell death.[3]

Experimental Protocols & Workflows

This compound can be used in a variety of assays to probe the apoptotic pathway. Below are representative protocols and a general experimental workflow.

Figure 2. General workflow for investigating Bcl-xL dependency using this compound.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol assesses the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells (e.g., 5 x 104 cells per well) in a 96-well, white-walled plate and allow them to adhere overnight.[5]

-

Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the corresponding wells. Also, include a vehicle control (e.g., DMSO) at the highest concentration used.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (or similar viability reagent like MTT or WST-1) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Induction (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with this compound at the desired concentration (e.g., 1X and 2X the determined IC50) and a vehicle control for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for FACS: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Protein Interaction Disruption

This protocol can demonstrate that this compound disrupts the interaction between Bcl-xL and a pro-apoptotic partner like Bak.

-

Cell Treatment: Treat cells with this compound or vehicle control for a short duration (e.g., 4-6 hours) to observe direct effects on protein complexes before widespread apoptosis occurs.

-

Cell Lysis: Harvest cells and lyse them in a gentle, non-denaturing lysis buffer (e.g., CHAPS-based buffer) containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against the protein of interest (e.g., anti-Bcl-xL) and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blotting: Analyze the immunoprecipitated samples by SDS-PAGE and Western blotting using antibodies against the interacting protein (e.g., anti-Bak) and the immunoprecipitated protein (anti-Bcl-xL) as a control. A reduced amount of co-immunoprecipitated Bak in the this compound treated sample indicates disruption of the interaction.

Limitations and Considerations

While a useful tool, researchers using this compound should be aware of several important factors:

-

Promiscuity: this compound is not entirely specific to the Bcl-2 family. It has been shown to inhibit the p53/hDM2 interaction with a dissociation constant (Kd) of 5.3 µM, which is comparable to its affinity for Bcl-xL.[4][6] This off-target activity should be considered when interpreting results, especially in p53 wild-type cells.

-

Potency: this compound has a relatively low micromolar potency compared to newer generation BH3 mimetics (e.g., ABT-263, Venetoclax), which have nanomolar affinities.[3] Higher concentrations of this compound may be required to elicit a cellular response, increasing the risk of off-target effects.

-

Mitochondrial Dynamics: Studies have shown that this compound can induce mitochondrial fragmentation rapidly, an effect that may precede and be independent of the canonical apoptosis pathway.[2][4] This effect on mitochondrial morphology is an important biological activity to consider, as it could interfere with other cellular processes.

References

- 1. Computational Design of BH3-Mimetic Peptide Inhibitors That Can Bind Specifically to Mcl-1 or Bcl-XL: Role of Non-Hot Spot Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The BH3 mimetic compound this compound impairs mitochondrial dynamics and promotes stress response in addition to its pro-apoptotic key function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Profiling small molecule inhibitors against helix–receptor interactions: the Bcl-2 family inhibitor this compound potently inhibits p53/hDM2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BH3I-1 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

BH3I-1 is a cell-permeable, synthetic small molecule that functions as a B-cell lymphoma 2 (Bcl-2) family protein inhibitor.[1][2] It specifically targets the BH3-binding groove of anti-apoptotic proteins like Bcl-xL, thereby disrupting their interaction with pro-apoptotic proteins.[1][3] This interference with the Bcl-2 protein family's function ultimately leads to the induction of apoptosis, making this compound a valuable tool for cancer research and a potential therapeutic agent.[2][3]

This document provides detailed protocols for the treatment of cell cultures with this compound, including methods for assessing cell viability, and apoptosis, and for analyzing protein expression changes.

Mechanism of Action

This compound acts as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins (e.g., Bad, Bid, Puma).[4] In healthy cells, anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) sequester pro-apoptotic effector proteins (Bax, Bak), preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP). This compound competitively binds to the hydrophobic groove of anti-apoptotic proteins like Bcl-xL, displacing the BH3-only proteins.[1] This displacement allows for the activation of Bax and Bak, leading to MOMP, the release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of the caspase cascade, culminating in apoptosis.

dot

Caption: this compound Signaling Pathway

Data Presentation

This compound Efficacy in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Apoptosis (%) | Treatment Conditions |

| Jurkat | T-cell leukemia | ~30-90 | Not specified | 48h treatment |

| H460 | Non-small cell lung cancer | Not specified | Dose-dependent | Time-dependent treatment |

| H1792 | Non-small cell lung cancer | Not specified | Dose-dependent | Time-dependent treatment |

| MCF-7 | Breast Cancer | Not specified | Not specified | Not specified |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Not specified |

Note: Specific IC50 and apoptosis percentage values for this compound are not consistently reported across publicly available literature. The provided concentrations represent effective ranges observed in studies.

Recommended Antibody Dilutions for Western Blot Analysis

| Target Protein | Primary Antibody Dilution | Secondary Antibody Dilution |

| Bcl-2 | 1:500 - 1:1000 | 1:2000 - 1:10000 |

| Bcl-xL | 1:100 - 1:1000 | 1:2000 - 1:10000 |

| Bax | 1:200 - 1:1000 | 1:2000 - 1:5000 |

| Bak | 1:500 - 1:1000 | 1:2000 - 1:10000 |

| Cytochrome c | 1:500 - 1:3000 | 1:2000 - 1:10000 |

Experimental Protocols

dot

Caption: Experimental Workflow for this compound Treatment

Cell Culture

Standard cell culture protocols appropriate for the specific cell line being used should be followed. This includes maintaining cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubation at 37°C in a humidified atmosphere with 5% CO2.

This compound Stock Solution Preparation

-

Reconstitution: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10-50 mM. For example, to make a 10 mM stock solution, dissolve 4.0 mg of this compound (MW: 400.31 g/mol ) in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5]

Cell Seeding

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and western blot analysis) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours before treatment.

This compound Treatment

-

Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations using a complete cell culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 100 µM to determine the optimal concentration for your specific cell line and experimental conditions. A common treatment duration is 24 to 48 hours.[1]

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

5.a. Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).

-

MTS Reagent Addition: Following treatment, add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

5.b. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.

-

Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

5.c. Western Blot Analysis

This is a general protocol for analyzing changes in Bcl-2 family protein expression.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Bax, Bak, or cytochrome c (see table for recommended dilutions) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

References

Application Note and Protocol: Preparation of a BH3I-1 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of the Bcl-2 family inhibitor, BH3I-1, using Dimethyl Sulfoxide (DMSO) as the solvent.

Introduction

This compound is a cell-permeable, synthetic small molecule that functions as a BH3 mimetic.[1][2] It antagonizes anti-apoptotic Bcl-2 family proteins, particularly Bcl-xL, by inhibiting the interaction between the BH3 domain of pro-apoptotic proteins and the hydrophobic groove of Bcl-xL.[3][4] This disruption leads to the release of pro-apoptotic proteins, induction of cytochrome c release, and ultimately, apoptosis.[1][3] Due to its role in promoting programmed cell death, this compound is a valuable tool in cancer research and drug development.[4][5]

Accurate and consistent preparation of a this compound stock solution is critical for obtaining reproducible results in downstream cellular and biochemical assays. DMSO is the recommended solvent due to the high solubility of this compound.[6] This protocol outlines the necessary steps and best practices for preparing a stable and reliable stock solution.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Data | Citations |

| Molecular Formula | C₁₅H₁₄BrNO₃S₂ | [6][7][8] |

| Molecular Weight | 400.31 g/mol | [4][6][7][9] |

| CAS Number | 300817-68-9 | [3][4][7] |

| Appearance | Light yellow to yellow solid powder | [7] |

| Solubility in DMSO | Reported values range from ≥4.1 mg/mL to 100 mg/mL. A common solubility is ≥40 mg/mL. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility. | [3][6][7][9] |

| Storage (Powder) | Store at -20°C for up to 3 years. | [3][6][7] |

| Storage (DMSO Stock) | Store in aliquots at -80°C for up to 2 years or at -20°C for 1 to 12 months. Avoid repeated freeze-thaw cycles. | [2][3][7] |

Experimental Protocol

This protocol provides a method for preparing a 10 mM stock solution of this compound in DMSO. Calculations can be adjusted based on the desired final concentration.

Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

-

This compound is a bioactive compound. Handle with care, avoiding inhalation, ingestion, and direct skin or eye contact.

-

Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

-

DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves.

-

Consult the Safety Data Sheet (SDS) for this compound before use.

Stock Solution Preparation Workflow

Caption: Workflow for preparing a this compound stock solution in DMSO.

Step-by-Step Procedure

-

Equilibration: Before opening, allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature for at least 1 hour.[2] This prevents condensation of atmospheric moisture, which can affect solubility and compound stability.[3]

-

Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 400.31 g/mol x 1000 mg/g

-

Mass = 4.0031 mg

-

-

Weighing: Carefully weigh out the calculated mass (e.g., 4.0 mg) of this compound powder and place it into a sterile microcentrifuge tube or vial.

-

Dissolving: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 4.0 mg sample to make a 10 mM solution) to the tube containing the this compound powder.

-

Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

-

Aiding Dissolution (If Necessary): If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[7] Vortex again after treatment.

-

Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3][7] Store these aliquots at -80°C for long-term stability (up to 2 years).[7] For shorter-term use, storage at -20°C for up to one year is also acceptable.[3]

Mechanism of Action: Apoptosis Induction

This compound acts as a BH3 mimetic to inhibit anti-apoptotic proteins like Bcl-xL. This action disrupts the sequestration of pro-apoptotic proteins Bak and Bax, allowing them to oligomerize on the mitochondrial outer membrane. This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptosis.

Caption: this compound inhibits Bcl-xL, leading to apoptosis.

References

- 1. The BH3 mimetic compound this compound impairs mitochondrial dynamics and promotes stress response in addition to its pro-apoptotic key function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|300817-68-9|COA [dcchemicals.com]

- 3. selleckchem.com [selleckchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. apexbt.com [apexbt.com]

- 6. raybiotech.com [raybiotech.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. xcessbio.com [xcessbio.com]

Determining the Optimal Concentration of BH3I-1 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for determining the optimal concentration of BH3I-1, a selective inhibitor of the Bcl-2 family of proteins, for various in vitro assays. This compound is a valuable tool for studying apoptosis and for the development of anti-cancer therapeutics.

Mechanism of Action

This compound is a synthetic, cell-permeable small molecule that functions as a Bcl-xL antagonist.[1][2] It competitively binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, particularly Bcl-xL, thereby preventing the sequestration of pro-apoptotic proteins like Bim and Bak.[3][4] This disruption of the protein-protein interaction liberates pro-apoptotic factors, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase-mediated apoptosis.[3]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the binding affinities and reported effective concentrations of this compound in various assays. This data serves as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.

Table 1: Binding Affinity (Ki) of this compound for Anti-apoptotic Bcl-2 Family Proteins

| Anti-apoptotic Protein | Ki (µM) |

| Bcl-2 | 1.14 |

| Bcl-xL | 5.86 |

| Bcl-w | 2.33 |

| Mcl-1 | 2.17 |

| A1 | 4.65 |

Data sourced from Probe Reports from the NIH Molecular Libraries Program.[5][6]

Table 2: Exemplary Effective Concentrations of this compound in Cellular Assays

| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Outcome |

| Jurkat | Cell Viability (MTS) | 30 - 90 | 48 h | Inhibition of cell viability |

| Human Dermal Fibroblasts | Apoptosis Induction | Not specified | - | Induces apoptosis (cytochrome c release, procaspase-3 loss, PARP cleavage)[5] |

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to determine the cytotoxic effect of this compound on a given cell line and to calculate the IC50 value (the concentration of an inhibitor where the response is reduced by half).

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[7][8]

-

Solubilization solution (e.g., DMSO or a specialized SDS-based buffer)[8]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of desired concentrations.

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[8] Metabolically active cells will convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (based on IC50 values from the viability assay) for a specified time.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

-

Staining: Add Annexin V-FITC and PI to 100 µL of the cell suspension.[9]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Fluorescence Polarization (FP) Assay

This biophysical assay directly measures the binding affinity of this compound to its target protein, such as Bcl-xL, by assessing the displacement of a fluorescently labeled BH3 peptide.

Materials:

-

This compound

-

Recombinant Bcl-xL protein

-

Fluorescently labeled Bak or Bad BH3 peptide

-

Assay buffer (e.g., 20 mM Na2HPO4 pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% pluronic acid)[10]

-

96-well or 384-well black plates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Reagent Preparation: Prepare solutions of recombinant Bcl-xL, fluorescently labeled BH3 peptide, and a serial dilution of this compound in the assay buffer.

-

Assay Setup: In each well of the plate, combine the Bcl-xL protein and the fluorescently labeled BH3 peptide.

-

Compound Addition: Add the serially diluted this compound to the wells. Include controls with no inhibitor (maximum polarization) and with fluorescent peptide alone (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the log of the this compound concentration. Fit the data to a competitive binding model to determine the IC50 or Ki value.

Visualizations

Caption: this compound disrupts the inhibition of pro-apoptotic proteins, leading to apoptosis.

Caption: Workflow for determining the optimal this compound concentration for in vitro assays.

References

- 1. apexbt.com [apexbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The BH3 mimetic compound this compound impairs mitochondrial dynamics and promotes stress response in addition to its pro-apoptotic key function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing BH3I-1 in a Fluorescence Polarization Assay for Bcl-2 Family Protein Interaction Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer research and drug development.[1] This family includes both pro-apoptotic (e.g., Bak, Bax, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[2] The balance between these opposing factions dictates the cell's fate. Anti-apoptotic proteins function by sequestering pro-apoptotic members, preventing the downstream activation of caspases and subsequent cell death.[3]